2-Chloro-5-(2-hydroxyethyl)benzaldehyde
Description
2-Chloro-5-(2-hydroxyethyl)benzaldehyde (CAS: Not explicitly listed in evidence) is a halogenated benzaldehyde derivative featuring a chlorine atom at the 2-position and a 2-hydroxyethyl group at the 5-position of the benzene ring. This compound is a specialty chemical used in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials.
Properties
IUPAC Name |
2-chloro-5-(2-hydroxyethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-9-2-1-7(3-4-11)5-8(9)6-12/h1-2,5-6,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOSOYWOQOMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Chloro-5-(2-hydroxyethyl)benzaldehyde is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: The compound is used in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-(2-hydroxyethyl)benzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-Chloro-5-(2-hydroxyethyl)benzaldehyde, differing primarily in substituents at the 5-position of the benzaldehyde scaffold:
Data Tables
Table 1: Comparative Physical and Chemical Properties
Biological Activity
2-Chloro-5-(2-hydroxyethyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, emphasizing its therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro group and a hydroxyethyl substituent on the benzaldehyde moiety, contributing to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Activity : Studies have demonstrated efficacy against several bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Potential : Preliminary data indicate that it may inhibit the proliferation of cancer cell lines, warranting further investigation into its mechanisms of action.
Synthesis
The synthesis of this compound typically involves the chlorination of 5-hydroxybenzaldehyde followed by the introduction of a hydroxyethyl group. Various synthetic routes have been explored to enhance yield and purity.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical concentration, demonstrating its potential as an antioxidant agent.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Antimicrobial Activity
In vitro tests against common pathogens revealed that this compound exhibited notable antimicrobial activity. The minimum inhibitory concentrations (MICs) against various bacteria are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Bacillus subtilis | 40 |
Anticancer Activity
The compound was tested on several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The findings indicated that it significantly inhibited cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF-7 | 20 |
| HeLa | 18 |
Case Study 1: Anticancer Mechanism
A study investigated the mechanism by which this compound inhibits cancer cell growth. It was found to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial properties of the compound against antibiotic-resistant strains. The results showed that it could serve as a potential lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
